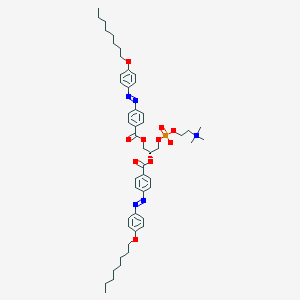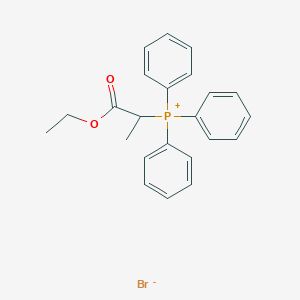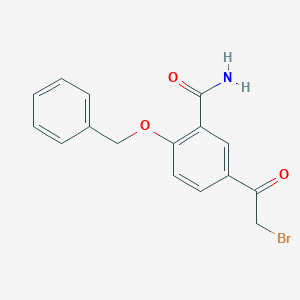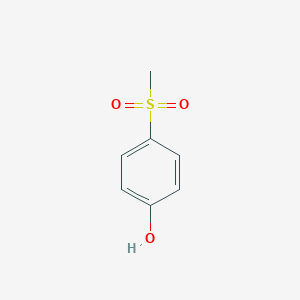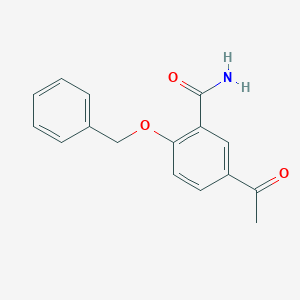
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid, also known as CMP, is a chiral amino acid that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid exerts its effects through various mechanisms, including the modulation of gene expression, inhibition of enzyme activity, and regulation of cellular signaling pathways. It has been shown to regulate the expression of genes involved in inflammation, oxidative stress, and cell growth. (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid also inhibits the activity of enzymes involved in the production of reactive oxygen species and lipid peroxidation. Additionally, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid modulates various cellular signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Efectos Bioquímicos Y Fisiológicos
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. It has also been shown to regulate glucose and lipid metabolism, improve insulin sensitivity, and reduce blood pressure. Additionally, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its stability, solubility, and chiral nature. However, its high cost and limited availability can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid research, including the development of new synthesis methods, the investigation of its potential applications in regenerative medicine, and the exploration of its role in the gut microbiome. Additionally, further research is needed to elucidate the molecular mechanisms underlying (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid's effects and to optimize its therapeutic potential.
Conclusion
In conclusion, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid is a chiral amino acid with potential applications in various fields, including medicine, agriculture, and food industry. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid can be synthesized through various methods, including asymmetric synthesis, enzymatic synthesis, and chemical synthesis. Asymmetric synthesis involves the use of chiral catalysts or reagents to create enantiomerically pure (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between the substrate and the reactant. Chemical synthesis involves the use of chemical reactions to produce (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been used as a drug delivery system due to its ability to form stable complexes with metal ions. In agriculture, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been used as a growth promoter for plants and animals. In the food industry, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been used as a flavor enhancer and a preservative.
Propiedades
Número CAS |
125292-93-5 |
|---|---|
Nombre del producto |
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid |
Fórmula molecular |
C10H17NO5 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,16)6-4-11-8(9(14)15)5(6)3-7(12)13/h5-6,8,11,16H,3-4H2,1-2H3,(H,12,13)(H,14,15)/t5-,6+,8-/m0/s1 |
Clave InChI |
ZGEUBGPBYKPRFI-BBVRLYRLSA-N |
SMILES isomérico |
CC(C)([C@@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)O |
SMILES |
CC(C)(C1CNC(C1CC(=O)O)C(=O)O)O |
SMILES canónico |
CC(C)(C1CNC(C1CC(=O)O)C(=O)O)O |
Sinónimos |
1'-hydroxykainic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



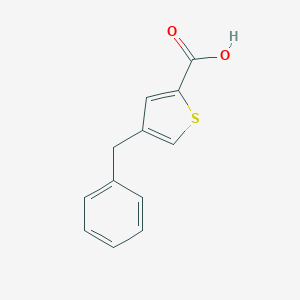
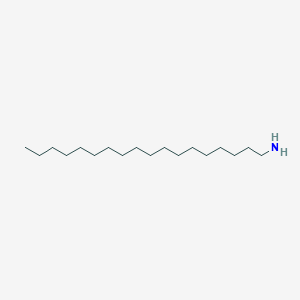
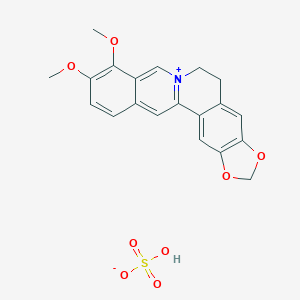
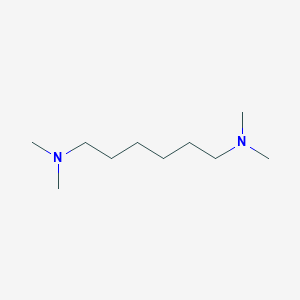
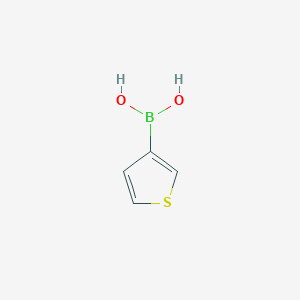
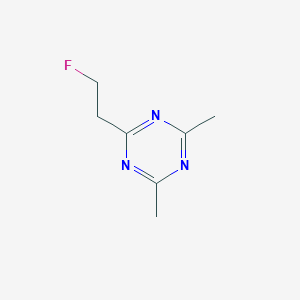
![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)
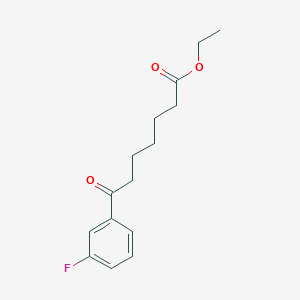
![5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50017.png)
